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2-bromo-4-methyl-1H-indole

Cat. No.: B13437066
M. Wt: 210.07 g/mol
InChI Key: FGWMGXBPDDSRRJ-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Indole (B1671886) Chemistry in Synthetic and Materials Sciences

The journey of indole chemistry began in the 19th century with the study of the dye indigo. wikipedia.org The groundbreaking work of Adolf von Baeyer in reducing oxindole (B195798) to indole in 1866 and his subsequent proposal of its structure in 1869 laid the foundation for this vibrant field of research. wikipedia.orgpcbiochemres.com A pivotal moment came in 1883 with Emil Fischer's discovery of the Fischer indole synthesis, a versatile method for creating substituted indoles from phenylhydrazines and carbonyl compounds, which remains a cornerstone of organic synthesis today. irjmets.comwikipedia.orgnumberanalytics.com

Initially, the interest in indole derivatives was largely driven by their role as dyestuffs. wikipedia.org However, the 20th century witnessed a surge in research as the indole scaffold was identified in crucial biomolecules like the amino acid tryptophan and various alkaloids. wikipedia.orgpcbiochemres.com This discovery propelled indole chemistry into the realm of medicinal chemistry, where it continues to be a vital component in the development of new therapeutic agents. pcbiochemres.comnih.gov

In the contemporary scientific landscape, the relevance of indole chemistry has expanded beyond pharmaceuticals into materials science. numberanalytics.com The unique electronic properties of the indole ring system make it an attractive building block for creating organic electronic and photonic materials. Researchers are actively exploring the use of indole derivatives in the design of conducting polymers, organic light-emitting diodes (OLEDs), and other advanced materials. numberanalytics.com

Justification for Focused Research on Substituted Indole Derivatives: The Case of 2-Bromo-4-Methyl-1H-Indole

The broad utility of the indole core has spurred extensive research into its substituted derivatives. openmedicinalchemistryjournal.commagtech.com.cn The introduction of substituents at various positions on the indole ring can dramatically alter its biological activity and material properties. scirp.org This principle of "decoration" allows chemists to create a vast library of compounds with diverse functionalities. mdpi.com For instance, the position and nature of substituents can influence a molecule's ability to interact with biological targets or to self-assemble into ordered structures for material applications.

The compound this compound serves as a compelling case for focused research on substituted indoles. The presence of a bromine atom at the 2-position and a methyl group at the 4-position imparts specific chemical characteristics. The bromine atom, an electrophilic halogen, can significantly influence the compound's reactivity, making it a valuable intermediate for further chemical transformations, such as cross-coupling reactions. cymitquimica.com The methyl group, on the other hand, can affect the molecule's solubility, stability, and steric profile. cymitquimica.com This particular substitution pattern makes this compound a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Current Research Frontiers and Prospective Directions for this compound Investigations

Current research on substituted indoles is highly dynamic, with a focus on developing novel synthetic methodologies and exploring their applications in various scientific domains. pcbiochemres.comorganic-chemistry.org For this compound, several research avenues hold significant promise.

In the realm of synthetic chemistry, there is a continuous effort to develop more efficient and environmentally friendly methods for the synthesis of substituted indoles. openmedicinalchemistryjournal.comorganic-chemistry.org This includes the use of transition metal-catalyzed reactions and green chemistry approaches. numberanalytics.com For this compound, research could focus on developing novel catalytic systems for its selective functionalization at the bromine-bearing carbon.

From a medicinal chemistry perspective, the exploration of this compound as a scaffold for the development of new therapeutic agents is a key frontier. pcbiochemres.com Given the wide range of biological activities associated with indole derivatives, including anticancer, antimicrobial, and antiviral properties, this compound represents a promising starting point for drug discovery programs. nih.govopenmedicinalchemistryjournal.com

In materials science, the unique electronic properties of this compound could be harnessed to create novel functional materials. Future investigations could explore its potential in the development of organic semiconductors, sensors, and other advanced electronic devices. The ability to precisely tune the properties of the indole core through substitution makes it a highly attractive platform for materials design.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1388031-03-5
Molecular Formula C9H8BrN
Molecular Weight 208.984 g/mol
InChI InChI=1S/C9H8BrN/c1-6-3-2-4-8-7(6)5-9(10)11-8/h2-5,11H,1H3
SMILES Cc1cccc2[nH]c(Br)cc12

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B13437066 2-bromo-4-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-bromo-4-methyl-1H-indole

InChI

InChI=1S/C9H8BrN/c1-6-3-2-4-8-7(6)5-9(10)11-8/h2-5,11H,1H3

InChI Key

FGWMGXBPDDSRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 Bromo 4 Methyl 1h Indole

Direct Halogenation Approaches for Indole (B1671886) Ring Systems

Direct bromination of the 4-methyl-1H-indole scaffold is a primary strategy for synthesizing the target compound. The indole nucleus is highly reactive toward electrophiles, with the C3 position being the most nucleophilic, followed by C2 and the benzenoid ring. Therefore, achieving selective bromination at the C2 position necessitates specific reagents and conditions that can override the inherent reactivity preference of the indole ring.

The electrophilic substitution of indoles typically occurs at the C3 position. To achieve selective bromination at the C2 position, the more reactive C3 position must be blocked, or reaction conditions must be employed that kinetically or thermodynamically favor C2 substitution. One common strategy involves the use of N-Bromosuccinimide (NBS), a versatile reagent for allylic and benzylic bromination as well as electrophilic bromination of aromatic and heteroaromatic systems.

The regioselectivity of bromination can be controlled by varying the substituent and the N(1) protecting group on the indole ring. For instance, electrophilic processes can be directed to the C2 position under specific conditions. acs.org While direct bromination of an N-unprotected indole with molecular bromine often leads to polybromination or reaction at C3, the use of NBS in solvents like carbon tetrachloride or tetrahydrofuran (B95107) can favor C2 bromination, particularly if the C3 position is sterically hindered or electronically deactivated.

Below is a table summarizing common brominating agents and their general selectivity profiles for indole systems.

ReagentTypical Position of BrominationConditionsNotes
N-Bromosuccinimide (NBS) C2 or C3Varies (solvent, temperature)Can be tuned for C2 selectivity, especially with N-protection or C3-substitution. acs.org
Bromine (Br₂) in CCl₄/AcOH C3, often leading to 2,3-dibrominationLow temperatureHighly reactive, difficult to control for monosubstitution at C2.
Pyridinium Bromide Perbromide C3PyridineMilder alternative to Br₂, but still favors C3.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone C2/C3DichloromethaneEffective for C2 bromination of 3-substituted indoles.

This table is generated based on established principles of indole chemistry.

The presence of a methyl group at the C4 position of the indole ring significantly influences the outcome of electrophilic bromination. The methyl group is an electron-donating group (EDG) via hyperconjugation and inductive effects, thereby increasing the electron density of the benzene (B151609) portion of the indole nucleus. This activation can potentially lead to competitive bromination on the benzene ring (at C5 or C7) in addition to the pyrrole (B145914) ring.

However, the primary influence of the C4-methyl group is often steric. Its proximity to the C3 position creates steric hindrance, which can disfavor the approach of an electrophile to this site. This steric blockade can be exploited to enhance the regioselectivity of bromination at the C2 position. By sterically discouraging the typical C3 attack, the C4-methyl group effectively directs the electrophile to the next most reactive, unhindered position, C2. Therefore, when 4-methyl-1H-indole is treated with a brominating agent like NBS, a higher yield of the 2-bromo derivative may be achieved compared to the bromination of unsubstituted indole under similar conditions.

Cyclization-Based Synthetic Routes to the 2-Bromo-4-Methyl-1H-Indole Scaffold

Constructing the indole scaffold from acyclic precursors is a powerful alternative to direct functionalization. These methods allow for the precise placement of substituents by incorporating them into the starting materials, often providing unambiguous control over the final product's structure.

The Fischer indole synthesis is a classic and versatile method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To synthesize this compound using this method, a strategic choice of starting materials is essential.

The synthesis would involve the reaction of (3-methylphenyl)hydrazine with a 2-bromo-functionalized carbonyl compound. A suitable carbonyl partner would be bromoacetaldehyde (B98955) or a derivative thereof. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a bridgew.edubridgew.edu-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com

Hypothetical Fischer Route:

Starting Material 1Starting Material 2Key StepProduct
(3-Methylphenyl)hydrazineBromoacetaldehyde diethyl acetalAcid-catalyzed cyclization and aromatizationThis compound

This table outlines a strategic adaptation of the Fischer Indole Synthesis for the target compound.

This approach ensures that the bromine atom is unequivocally placed at the C2 position and the methyl group at the C4 position, circumventing the regioselectivity issues associated with direct bromination.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is known for its high regioselectivity and tolerance of various functional groups. ub.edunih.gov

To apply this strategy for the synthesis of this compound, the required starting materials would be an ortho-iodoaniline bearing a methyl group and a bromo-substituted alkyne. Specifically, 2-iodo-3-methylaniline (B1603289) would serve as the aniline (B41778) component. The regioselectivity of the Larock synthesis typically places the more sterically demanding substituent of the alkyne at the C2 position of the resulting indole. ub.edu Therefore, reacting 2-iodo-3-methylaniline with an alkyne such as 1-bromo-1-propyne would be a potential, albeit complex, route. A more direct approach would involve an alkyne that delivers the bromine atom directly.

A representative reaction scheme is detailed below.

Aniline ComponentAlkyne ComponentCatalyst SystemKey Features
2-Iodo-3-methylanilineA suitable bromoalkynePd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)High convergence; excellent control of substituent placement. wikipedia.orgnih.gov

This table presents a strategic design based on the principles of the Larock Indole Synthesis.

This palladium-catalyzed approach offers a modern and efficient alternative to classical methods, providing a convergent pathway to complex indole structures.

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes, guided by the principles of green chemistry. bridgew.edu These principles include improving atom economy, using safer solvents and reagents, and reducing waste.

In the context of synthesizing brominated indoles, several green strategies can be considered:

Catalytic Processes: Utilizing catalytic amounts of reagents, such as in the palladium-catalyzed Larock synthesis, is inherently greener than using stoichiometric reagents.

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates reduces solvent usage and waste generation. An innovative two-step, one-pot synthesis of indole-2-carboxamides has been developed involving a Ugi multicomponent reaction followed by an acid-catalyzed cyclization, using benign ethanol (B145695) as a solvent without any metal catalyst. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative for halogenation reactions. Instead of using hazardous brominating agents like Br₂, bromide salts (e.g., NH₄Br) can be used as the bromine source. Anodic oxidation generates the electrophilic bromine species in situ, avoiding the handling of toxic reagents and minimizing waste. mdpi.com This approach could potentially be adapted for the C2-bromination of 4-methyl-1H-indole.

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride or chloroform (B151607) with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of a synthesis.

Applying these principles to the synthesis of this compound would involve favoring catalytic cyclization routes and exploring electrochemical bromination as a final step, thereby aligning the synthesis with modern standards of environmental responsibility.

Precursor Functionalization and Subsequent Ring Closure for Brominated and Methylated Indoles

A common and effective strategy for synthesizing substituted indoles involves the preparation of a functionalized benzene-based precursor, which already contains the desired substituents, followed by a ring-closing reaction to form the heterocyclic pyrrole ring.

The synthesis of this compound often begins with the preparation of a key intermediate, 2-bromo-4-methylaniline (B145976). This precursor contains the bromine and methyl groups in the required positions on the benzene ring.

The synthesis of 2-bromo-4-methylaniline typically starts from 4-methylaniline (p-toluidine). The process involves an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the aromatic ring. The reaction conditions, including the choice of solvent, temperature, and brominating agent (e.g., bromine or N-bromosuccinimide), are critical for achieving high yields and selectivity for the desired 2-bromo isomer.

Once synthesized, 2-bromo-4-methylaniline serves as a versatile building block. Its bromine functionality allows for further chemical modifications, while the amino group is essential for the subsequent indole ring formation. For instance, it can participate in palladium-catalyzed selective amination reactions. This aniline derivative can be transformed into various intermediates suitable for cyclization, such as ortho-alkynyl anilines through Sonogashira coupling, which is a significant approach for building 2-substituted indoles.

Classic and modern indole syntheses frequently employ aldehydes and ketones as key reactants to form the pyrrole ring portion of the indole nucleus.

One of the most well-known methods is the Fischer indole synthesis . This reaction produces the indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to form the indole ring. To synthesize a 2,4-disubstituted indole, one would start with a 4-methylphenylhydrazine (B1211910) and react it with a suitable ketone or aldehyde that can introduce the bromo-substituent at the 2-position.

Another approach involves the use of substituted 2-aminobenzaldehydes. A mild and efficient method for synthesizing 3-ethoxycarbonylindoles involves the addition of ethyl diazoacetate (EDA) to 2-aminobenzaldehydes, catalyzed by a Lewis acid like BF₃·OEt₂. This method offers excellent functional group tolerance and precise regiochemical control. To adapt this for this compound, a suitably substituted 2-aminobenzaldehyde (B1207257) or a related ketone would be required.

Furthermore, condensation reactions between indoles and various benzaldehyde (B42025) derivatives, often catalyzed by acids, are used to synthesize bis(indolyl)methanes. While this demonstrates the reactivity of aldehydes with the indole core, other strategies utilize aldehydes in the initial ring formation. For example, a one-pot synthesis of indoles can be achieved through a palladium-catalyzed annulation of ortho-iodoanilines and aldehydes.

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

The formation of the indole ring involves critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming steps, which are often facilitated by transition metal catalysts.

Palladium-based catalysts are widely used in indole synthesis. Palladium-catalyzed cross-coupling reactions are instrumental in forming both C-N and C-O bonds. For instance, the combination of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with specific ligands is effective. Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and XPhos have proven to be highly effective in facilitating challenging coupling reactions involving ortho-substituted anilines. A one-pot synthesis of indoles from ortho-bromoanilines and aldehydes has been realized using Pd(OAc)₂ with X-Phos as the ligand of choice.

Copper-based catalysts also offer an efficient and cost-effective alternative for indole synthesis. Copper(I) iodide (CuI) is often used, sometimes in conjunction with palladium in Sonogashira couplings, to form ortho-alkynyl aniline intermediates. Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can proceed under mild conditions. Furthermore, a copper-mediated tandem hydroamination followed by C–H annulation of anilines with internal alkynes provides a direct route to 2,3-disubstituted indoles.

Below is a table summarizing various catalyst systems used in indole synthesis.

Table 1: Catalyst Systems in Indole Synthesis
Catalyst Precursor Ligand Reaction Type Reference
Pd(OAc)₂ / Pd₂(dba)₃ Xantphos C-N Cross-Coupling
Pd(OAc)₂ X-Phos Annulation of o-bromoanilines and aldehydes
Pd(CH₃CN)₂Cl₂ Xphos Tandem Sonogashira-cyclisation
CuI N,N-dimethylglycine Cross-coupling of 1-alkynes with vinyl iodides
CuI L-proline Indole formation from 2-bromotrifluoroacetanilide
Cu(OAc)₂·H₂O None (with TFA) Tandem hydroamination/C-H annulation

The choice of solvent can significantly influence reaction rates, yields, and selectivity in heterocyclic synthesis. Traditional organic solvents such as dioxane, dimethylformamide (DMF), and toluene (B28343) are commonly employed. However, there is a growing emphasis on developing more sustainable and environmentally friendly reaction media.

Green Solvents: Water has emerged as a highly attractive solvent due to its low cost, non-flammability, and minimal environmental impact. The poor solubility of many organic compounds in water can be overcome by using surfactants like TPGS-750-M to create nanomicellar environments, enabling reactions like the palladium-catalyzed synthesis of 2-substituted indoles to proceed efficiently in water. Other green solvents that have gained attention include polyethylene (B3416737) glycols (PEGs) and various bio-based solvents derived from renewable resources.

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions offers several advantages, including reduced waste, lower costs, and often, faster reaction rates due to higher reactant concentrations. These reactions can be activated by conventional heating, microwave irradiation, or mechanochemistry (grinding). Cyclocondensation reactions, which are common in heterocycle synthesis and involve the elimination of small molecules like water, are particularly well-suited for solvent-free conditions.

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility, non-toxicity, and biodegradability. For example, a mixture of choline (B1196258) chloride (ChCl) and urea (B33335) has been successfully used as both a solvent and an organo-catalyst for the synthesis of various nitrogen-containing heterocycles.

Several tandem methodologies have been developed for indole synthesis:

Tandem Sonogashira-Cyclization: This involves a palladium/copper-catalyzed Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne, followed by an in-situ cyclization of the resulting 2-alkynylaniline to form the indole. This has been successfully performed in aqueous micellar media.

Palladium-Catalyzed Cascade Processes: One such process involves an isocyanide insertion followed by a benzylic C(sp³)-H activation to construct the indole skeleton.

Copper-Mediated Tandem Synthesis: A protocol involving a copper-mediated tandem hydroamination followed by C–H annulation of anilines with internal alkynes allows for the straightforward synthesis of 2,3-disubstituted indoles.

Three-Component Domino Reaction: A metal-free, one-pot synthesis of functionalized indoles has been developed through a three-component reaction of an arylamine, an arylglyoxal, and a 4-hydroxycoumarin, proceeding via Knoevenagel condensation followed by nucleophilic additions.

Tandem Hydroformylation-Fischer Indolization: A novel one-pot synthesis of tryptamides has been described, starting from allylic amides and aryl hydrazines, which proceeds via a tandem hydroformylation-hydrazone formation-Fischer indole synthesis sequence.

These advanced methodologies represent a significant step towards more efficient and sustainable synthesis of complex molecules like this compound.

Reactivity Profiles and Derivatization Chemistry of 2 Bromo 4 Methyl 1h Indole

C-Br Bond Activation and Cross-Coupling Reactions at C2

The bromine atom at the C2 position of the indole (B1671886) ring is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond's reactivity enables the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2-bromo-4-methyl-1H-indole. researchgate.net These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Stille couplings, facilitate the formation of C-C bonds by coupling the aryl bromide with various organometallic reagents.

The Suzuki-Miyaura coupling , which pairs the bromoindole with a boronic acid or ester, is a widely used method for creating biaryl structures. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand like XPhos, with a base like K₃PO₄ in a solvent mixture such as dioxane and water. nih.gov The choice of a bulky ligand is often crucial to achieve optimal yields, especially when dealing with sterically hindered substrates.

The Heck reaction enables the arylation of alkenes. For instance, intramolecular Heck reactions of 2-aryl(tosylamino)methyl-3-bromoindoles, a related system, have been shown to form fused polycyclic structures with yields up to 81% using a Pd(OAc)₂/PPh₃ catalyst system. acs.org This highlights the potential for similar intramolecular cyclizations starting from appropriately substituted this compound derivatives.

The Sonogashira coupling is a reliable method for the synthesis of alkynylindoles by reacting the bromoindole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netmdpi.com This reaction is instrumental in constructing extended π-systems.

While specific examples for this compound in Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are less commonly reported in readily available literature, the general principles of these palladium-catalyzed reactions are applicable for the formation of C-C bonds at the C2 position.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoindoles

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂/XPhos2-Arylindole
Heck (intramolecular)Tethered alkenePd(OAc)₂/PPh₃Fused polycycle
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst2-Alkynylindole

Buchwald-Hartwig Amination and Other C-N Coupling Strategies

The formation of a carbon-nitrogen bond at the C2 position of the indole ring can be effectively achieved through the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples the bromoindole with a primary or secondary amine. acs.orgnumberanalytics.com The use of specific ligands, such as P(tBu)₃, is often necessary to facilitate the reaction and prevent catalyst inhibition. The reaction is versatile, accommodating a range of amines, although sterically hindered amines can present challenges. numberanalytics.com The choice of base and solvent is also critical for optimizing reaction efficiency. libretexts.org

Recent advancements have shown that catalytic systems like BrettPhos Pd G3/BrettPhos and tBuXPhos Pd G3/tBuXPhos can lead to high yields for the amination of various aryl halides with nucleophiles including primary anilines and heterocyclic amines like indole itself. acs.org

Electrophilic Aromatic Substitution on the Indole Nucleus (Positions C3, C5, C6, C7)

The indole nucleus is inherently electron-rich and susceptible to electrophilic aromatic substitution. bhu.ac.in The regioselectivity of these reactions on this compound is influenced by the electronic and steric effects of the existing bromine and methyl substituents.

Regioselectivity and Electronic Effects of Bromine and Methyl Substituents

The indole ring is a π-excessive heterocycle, making it prone to electrophilic attack. niscpr.res.in The preferred site for electrophilic substitution in unsubstituted indole is the C3 position, as the resulting cationic intermediate can be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In this compound, the C3 position remains the most activated site for electrophilic attack. The bromine atom at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the methyl group at C4 is an electron-donating group, which activates the benzene portion of the indole nucleus. Computational studies on substituted indoles indicate that electron-donating groups increase the electron density of the ring. chemrxiv.org

The interplay of these electronic effects directs incoming electrophiles primarily to the C3 position. If the C3 position is already substituted, electrophilic attack may occur at other positions on the benzene ring, influenced by the directing effects of the methyl group. niscpr.res.in

Nitration, Sulfonation, and Acylation Reactions

Nitration of indoles must often be carried out under non-acidic conditions to avoid polymerization. bhu.ac.in For 2-methylindole, nitration with agents like benzoyl nitrate (B79036) leads to substitution at the 3-position. However, under strongly acidic conditions (e.g., nitric/sulfuric acid), protonation occurs at C3, deactivating the pyrrole (B145914) ring and leading to substitution on the benzene ring, typically at the C5 position. bhu.ac.in For this compound, nitration would be expected to occur at C3 under mild conditions.

Sulfonation of indoles is typically performed using a pyridine-sulfur trioxide complex to introduce a sulfonic acid group at the C3 position. bhu.ac.in

Acylation of indoles, such as the Friedel-Crafts acylation, also predominantly occurs at the C3 position. jst.go.jp The reaction can be carried out using various acylating agents in the presence of a Lewis acid. For indoles with electron-donating groups, the reaction proceeds in moderate to good yields. jst.go.jp

Further Halogenation at Unsubstituted Positions (e.g., C3)

Halogenation of indoles can introduce additional halogen atoms onto the ring. For this compound, the most likely position for further electrophilic halogenation would be the highly nucleophilic C3 position. Enzymatic halogenation methods have also been developed for the specific C3-halogenation of various indole derivatives. nih.gov

Nucleophilic Substitution and Addition Reactions

The bromine atom at the C2 position of the indole ring is a key handle for introducing a variety of functional groups through nucleophilic substitution and related reactions.

Metal-Halogen Exchange and Trapping with Electrophiles

Metal-halogen exchange is a powerful strategy for converting the C-Br bond into a C-metal bond, thereby generating a nucleophilic indole species that can react with various electrophiles. This transformation is typically achieved by treating this compound with organolithium or organomagnesium reagents. acs.orgnih.gov

The resulting organometallic intermediate is highly reactive and can be trapped by a range of electrophiles to introduce new substituents at the C2 position. For instance, quenching with carbon dioxide (CO2) followed by an acidic workup yields the corresponding indole-2-carboxylic acid. Other electrophiles, such as aldehydes, ketones, and alkyl halides, can also be employed to generate a diverse array of 2-substituted indoles. nih.gov The choice of the metalating agent and reaction conditions is crucial to ensure high efficiency and prevent unwanted side reactions. A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for this purpose, even in the presence of acidic protons on the indole nitrogen. nih.govresearchgate.net

Table 1: Examples of Metal-Halogen Exchange and Electrophilic Trapping

Reagent 1Reagent 2ElectrophileProduct
i-PrMgCln-BuLiCO22-Carboxy-4-methyl-1H-indole
t-BuLiDMF2-Formyl-4-methyl-1H-indole
n-BuLi(CH3)2SO42,4-Dimethyl-1H-indole

Functionalization at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is another key site for derivatization, allowing for the introduction of various alkyl, acyl, and aryl groups.

N-Alkylation and N-Acylation Strategies

N-alkylation of this compound can be achieved using a variety of alkylating agents in the presence of a base. google.comrsc.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates. google.com The choice of base is critical to deprotonate the indole nitrogen and facilitate the nucleophilic attack on the alkylating agent. Strong bases like sodium hydride (NaH) are often employed. rsc.org

N-acylation is another important transformation that introduces an acyl group onto the indole nitrogen. This is typically accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. These N-acylated derivatives can serve as protecting groups or as intermediates for further synthetic manipulations.

Table 2: N-Alkylation and N-Acylation Reactions

ReagentConditionsProduct
Methyl iodide, NaHDMF, rt2-Bromo-1,4-dimethyl-1H-indole
Benzyl bromide, K2CO3Acetonitrile, reflux1-Benzyl-2-bromo-4-methyl-1H-indole
Acetic anhydride, PyridineCH2Cl2, 0 °C to rt1-Acetyl-2-bromo-4-methyl-1H-indole

N-Arylation and N-Heteroarylation

The introduction of aryl or heteroaryl groups at the N1 position can be accomplished through transition metal-catalyzed cross-coupling reactions. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method. acs.orgconicet.gov.ar This reaction typically involves heating the indole with an aryl halide in the presence of a copper catalyst and a base. acs.org Palladium-catalyzed N-arylation methods have also been developed and often offer milder reaction conditions and broader substrate scope. organic-chemistry.org

N-heteroarylation follows similar principles, using heteroaryl halides as coupling partners. For example, coupling with 2-bromopyridine (B144113) in the presence of a ruthenium catalyst can yield the corresponding N-pyridyl indole derivative. mdpi.com

Table 3: N-Arylation and N-Heteroarylation Reactions

Coupling PartnerCatalystLigandBaseProduct
IodobenzeneCuItrans-1,2-CyclohexanediamineK2CO32-Bromo-4-methyl-1-phenyl-1H-indole
4-BromotoluenePd(OAc)2XantphosCs2CO32-Bromo-4-methyl-1-(p-tolyl)-1H-indole
2-IodopyridineCu2ONoneCs2CO31-(2-Pyridyl)-2-bromo-4-methyl-1H-indole researchgate.net

Transformations Involving the C4-Methyl Group

The methyl group at the C4 position, while generally less reactive than other sites on the indole ring, can undergo functionalization under specific conditions.

Benzylic Functionalization and Oxidation Reactions

The C4-methyl group can be subjected to benzylic functionalization, such as radical bromination using N-bromosuccinimide (NBS) and a radical initiator. This reaction introduces a bromine atom onto the methyl group, creating a reactive handle for further transformations. For instance, the resulting benzylic bromide can be converted to an alcohol or an ether. rsc.org

Oxidation of the C4-methyl group can lead to the formation of a formyl or carboxyl group. rsc.org These transformations typically require strong oxidizing agents and carefully controlled reaction conditions to avoid over-oxidation or degradation of the indole ring. Such reactions have been documented in the synthesis of various indole alkaloids. rsc.org

Table 4: Benzylic Functionalization and Oxidation of the C4-Methyl Group

Reagent(s)Product
N-Bromosuccinimide, AIBN2-Bromo-4-(bromomethyl)-1H-indole
SeO22-Bromo-1H-indole-4-carbaldehyde
KMnO42-Bromo-1H-indole-4-carboxylic acid

Mechanistic Investigations and Reaction Pathway Elucidation

Unraveling Reaction Intermediates in Synthetic and Reactivity Pathways

The synthesis and subsequent reactions of 2-bromo-4-methyl-1H-indole are characterized by the formation of transient intermediates that dictate the final product distribution. Mechanistic studies, including computational and experimental approaches, have shed light on these ephemeral species.

Direct Bromination: In the direct bromination of substituted indoles, a proposed mechanism suggests a two-step process. The initial and rate-determining step involves the overlap of the highest occupied molecular orbital (HOMO) of the indole (B1671886) with the lowest unoccupied molecular orbital (LUMO) of the bromine molecule (Br₂). This interaction leads to the formation of a σ-complex, also known as an arenium ion, which is a key intermediate. This intermediate is then deprotonated to yield the final brominated indole product. researchgate.net

Electrochemical Bromination: An alternative pathway, electrochemical bromination, is thought to proceed through a different intermediate. In this process, the anodic oxidation of a bromide ion generates a bromine cation (Br⁺), which then acts as the electrophile. The indole nucleus attacks this electrophilic species, leading to the formation of the brominated product after proton loss. mdpi.com

Spirocyclic Intermediates in Reactivity: The reactivity of the indole nucleus, particularly in the presence of various substituents, can lead to the formation of spirocyclic intermediates. For instance, in transition metal-catalyzed dearomatization reactions, a dearomative C3-spirocyclization of an indole substrate can form a spiroindoleninium intermediate . uni-muenchen.de This intermediate possesses a highly electrophilic C2-position. The fate of this intermediate is often a Wagner-Meerwein-like 1,2-migration, where one of the spirocyclic bonds shifts from the C3 to the C2 position, driven by the thermodynamic benefit of rearomatizing the indole ring. uni-muenchen.de While not directly implicated in the synthesis of this compound, the formation of such spirocyclic intermediates is a crucial aspect of the reactivity of the broader class of substituted indoles.

Kinetic Studies of Key Transformation Steps

Kinetic analysis provides quantitative insights into the rates of reaction and the factors that influence them. While specific kinetic data for the synthesis and transformations of this compound are not extensively documented in the literature, studies on related substituted indoles offer valuable comparative information.

Oxidation of 3-Methylindole (B30407): A kinetic investigation into the oxidation of 3-methylindole by potassium bromate (B103136) in ethanol (B145695) and acetone (B3395972) solvents revealed that the reaction follows pseudo-first-order kinetics with respect to the oxidant. The rate of the reaction was found to be dependent on the concentration of 3-methylindole, the acid concentration, and the solvent composition. researchgate.net The following table summarizes the pseudo-first-order rate constants for the oxidation of 3-methylindole in an ethanol solvent at various temperatures.

Temperature (K)[3-MI] (mol dm⁻³)k' (10⁻⁴ s⁻¹)
2932.04.08
2982.05.95
3032.08.01
3082.010.01
2932.55.04
2982.57.27
3032.510.05
3082.512.52
2933.06.05
2983.08.72
3033.012.01
3083.015.00
2933.57.09
2983.510.17
3033.514.04
3083.517.52

Rearrangement of Indolenines: Kinetic studies on the acid-catalyzed rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles have provided insights into the migratory aptitudes of different substituents. This rearrangement is relevant to understanding potential side reactions or subsequent transformations of substituted indoles. The relative rates of migration for various alkyl groups were determined, highlighting the influence of the substituent's nature on the reaction kinetics. rsc.org

Migrating GroupRelative Migratory Aptitude
Methyl1
Ethyl14
Isopropyl120
Allyl400
p-Nitrobenzyl188
Benzyl (B1604629)1520

These studies on related systems underscore the importance of substituents in dictating reaction rates and pathways in indole chemistry.

Stereoelectronic Effects of Bromine and Methyl Substituents on Indole Reactivity

The reactivity of the indole ring in this compound is significantly influenced by the stereoelectronic properties of the bromine atom at the C2 position and the methyl group at the C4 position. These substituents modulate the electron density distribution within the heterocyclic system, thereby affecting its susceptibility to electrophilic attack and the regioselectivity of reactions.

The methyl group at the C4 position is primarily an electron-donating group through hyperconjugation and a weak inductive effect. This donation of electron density increases the nucleophilicity of the indole ring, making it more reactive towards electrophiles.

A study on the direct bromination of substituted indoles found a linear correlation between the electron-withdrawing power of a substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net This suggests that electronic factors play a primary role in governing the variation of the reaction rate with different substituents. researchgate.net The rate of bromination was observed to decrease with an increase in the electron-withdrawing nature of the substituent. researchgate.net

Computational studies on indole arynes have further elucidated the impact of substituents on reactivity and regioselectivity. For instance, in cycloaddition reactions with 2-substituted furans, 6,7-indolynes exhibit remarkable regioselectivity. Electron-donating groups on the furan (B31954) predominantly lead to the more sterically crowded product, while electron-withdrawing groups favor the opposite regioisomer. nih.gov This behavior is attributed to the highly polar nature of the 6,7-indolynes and the significant electrophilic substitution character of the cycloaddition. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Research

X-ray Crystallographic Analysis for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid crystalline state. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

For 2-bromo-4-methyl-1H-indole, a single-crystal X-ray diffraction experiment would reveal the planarity of the indole (B1671886) ring system, the specific orientation of the bromo and methyl substituents, and the packing of molecules within the crystal lattice. Intermolecular forces, such as hydrogen bonding involving the indole N-H group and potential halogen bonding involving the bromine atom, would be meticulously mapped.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 2-(4-Bromo-1H-indol-3-yl)acetonitrile, provides insight into the expected crystallographic parameters. nih.gov Such an analysis would typically yield a detailed crystallographic data table.

Table 1: Representative Crystallographic Data for a Bromo-Indole Derivative. (Note: Data is for 2-(4-Bromo-1H-indol-3-yl)acetonitrile and is illustrative for the analysis of this compound). nih.gov

ParameterValue
Chemical FormulaC₁₀H₇BrN₂
Formula Weight235.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3971 (17)
b (Å)11.237 (2)
c (Å)9.979 (2)
β (°)104.82 (3)
Volume (ų)910.2 (3)
Z (molecules/unit cell)4

High-Resolution NMR Techniques for Solution-State Structure and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. High-resolution techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR would show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. ¹³C NMR would provide signals for each unique carbon atom, with the carbon attached to the bromine atom showing a characteristic shift. rsc.org

Two-dimensional NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for dynamic studies, as it identifies protons that are close in space, even if they are not directly bonded. longdom.org For this compound, a NOESY experiment could show a through-space correlation between the methyl protons at the C4 position and the proton at the C5 position, confirming their spatial proximity. acs.orgacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. (Predicted values are based on data from structurally similar compounds like 4-bromo-3-methyl-1H-indole and general substituent effects). rsc.org

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H~8.1-
C2-Br-~115
C3-H~6.5~100
C4-CH₃~2.5~130
C4-CH₃-~18
C5-H~7.0~122
C6-H~7.1~120
C7-H~7.3~110

High-Resolution Mass Spectrometry for Molecular Formula Validation and Mechanistic Probing

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous validation of its molecular formula. For this compound (C₉H₈BrN), HRMS would measure the mass of the molecular ion to several decimal places, allowing differentiation from other compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) that are separated by two mass units and have almost equal intensity. researchgate.net This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information and can be used for mechanistic probing. chemguide.co.ukwhitman.edu Electron impact (EI) ionization often causes the molecular ion to break apart into smaller, characteristic fragments. For this compound, likely fragmentation pathways could include the loss of the bromine atom or the methyl group, leading to specific fragment ions that help to confirm the molecular structure.

Table 3: HRMS Data for this compound (C₉H₈BrN).

ParameterValue
Molecular FormulaC₉H₈BrN
Calculated Exact Mass ([M]⁺ for ⁷⁹Br)208.9894
Calculated Exact Mass ([M+2]⁺ for ⁸¹Br)210.9874
Expected Isotopic Ratio (M⁺ : [M+2]⁺)~100 : 97.3

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of chemical reactions.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net A prominent sharp peak above 3300 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The region between 3100 and 3000 cm⁻¹ would feature C-H stretching vibrations of the aromatic ring. The C-H stretching and bending vibrations of the methyl group would appear around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. Aromatic C=C ring stretching vibrations typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch (typically found at lower frequencies, ~500-650 cm⁻¹) can be strong and easily identifiable. illinois.edu Because the selection rules for IR and Raman are different, observing both spectra provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.com These techniques are also valuable for reaction monitoring, for instance, by observing the appearance of the N-H band or changes in the aromatic region during the synthesis of the indole ring.

Table 4: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch~3400 (sharp)Weak
Aromatic C-H Stretch3100-30003100-3000 (strong)
Aliphatic C-H Stretch (CH₃)2950-28502950-2850 (strong)
Aromatic C=C Stretch1610, 1580, 14701610, 1580, 1470 (strong)
C-N Stretch~1340Variable
C-Br Stretch650-550 (weak)650-550 (strong)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization and Photophysical Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The indole chromophore possesses two characteristic electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The positions and intensities of these absorption bands are sensitive to the substitution pattern on the indole ring and the polarity of the solvent. core.ac.uk

For this compound, the UV-Vis absorption spectrum is expected to show these characteristic bands in the ultraviolet region, typically between 250 and 300 nm. The bromo and methyl substituents can cause shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole. nih.gov The ¹Lₐ transition is generally more sensitive to solvent polarity. nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. biocompare.com Many indole derivatives are fluorescent, and their emission spectra can provide information about the excited state. The fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime are key photophysical parameters that can be determined. These properties are critical for applications such as fluorescent probes in biological systems. The presence of the heavy bromine atom may influence the fluorescence properties through the heavy-atom effect, potentially decreasing the fluorescence quantum yield by promoting intersystem crossing to the triplet state.

Table 5: Expected Electronic Spectroscopy Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane). (Data estimated based on trends for substituted indoles). nih.govcore.ac.uk

ParameterExpected Value
¹Lₐ Absorption Maximum (λmax)~280-290 nm
¹Lₑ Absorption Maximum (λmax)~260-270 nm
Fluorescence Emission Maximum (λem)~310-330 nm

This compound as a Versatile Building Block in Complex Molecule Construction

The indole nucleus is a prevalent motif in a vast number of natural products and pharmacologically active compounds. The presence of a bromine atom at the C2-position and a methyl group at the C4-position of this compound offers multiple reaction sites for elaboration into more complex molecular architectures.

Precursor for Advanced Heterocyclic Systems (e.g., carbazoles, spiro compounds)

The chemical reactivity of this compound makes it a suitable precursor for the synthesis of advanced heterocyclic systems like carbazoles and spiro compounds. Carbazoles, which are characterized by a fused three-ring system, are found in numerous natural products and are known for their broad range of biological activities. The synthesis of carbazoles can be achieved from haloindoles through various cyclization strategies. For instance, transition-metal-catalyzed intramolecular C-H amination of appropriately substituted indole derivatives can lead to the formation of the carbazole core. While direct examples with this compound are not extensively documented, the bromo substituent provides a handle for cross-coupling reactions to introduce an aryl group, which can subsequently undergo cyclization to form the carbazole skeleton researchgate.netnih.gov.

Spiro compounds, which contain two rings connected by a single common atom, are another class of complex molecules accessible from indole derivatives. The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through multicomponent reactions involving isatins (indole-2,3-diones) nih.gov. Although starting from a different oxidation state of the indole ring, these examples highlight the potential of the indole scaffold in constructing spirocyclic systems. The functional groups on this compound could be manipulated to participate in similar cycloaddition or condensation reactions to generate novel spiro compounds.

PrecursorTarget HeterocycleSynthetic Strategy
2-Bromo-1H-indole-3-carbaldehydeCarbazoleCyclization
Isatins (Indole-2,3-diones)Spiro[indole-pyrrolidine]Multicomponent Reaction
2-MethylindoleSpirotetrahydrocarbazolesCopper-catalyzed multicomponent reaction

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the creation of complex molecules in a single step, thereby increasing efficiency and molecular diversity. Indole derivatives are frequently employed as key components in MCRs nih.govresearchgate.net. The electron-rich nature of the indole ring makes it a good nucleophile, particularly at the C3 position.

This compound can potentially participate in various MCRs. For instance, in the presence of a suitable catalyst, it could react with aldehydes and other nucleophiles to generate a library of structurally diverse indole-containing compounds nih.govrsc.org. The bromine atom at the C2 position can influence the regioselectivity of these reactions and can also serve as a functional handle for post-MCR modifications, further expanding the accessible chemical space. Copper-catalyzed multicomponent reactions of 2-methylindole with aldehydes and dienophiles have been shown to produce diverse spirotetrahydrocarbazoles, demonstrating the utility of substituted indoles in generating complex scaffolds nih.gov.

Exploration in Materials Science Research

The unique electronic and photophysical properties of the indole ring have led to its exploration in the field of materials science. Functionalized indoles are being investigated for their potential use in polymers and optoelectronic materials.

Incorporation into Polymer Backbones

Indole and its derivatives can be polymerized through chemical or electrochemical methods to produce polyindoles, which are conducting polymers with potential applications in various electronic devices nih.gov. The incorporation of functional groups onto the indole monomer can be used to tune the properties of the resulting polymer. The bromine and methyl groups on this compound could influence the polymerization process and the final properties of the polymer, such as solubility, conductivity, and thermal stability. For example, indole-based functional polymers with well-defined structures have been synthesized via catalyst-free C–N coupling reactions of indole derivatives with difluoro monomers, resulting in materials with strong solid-state fluorescence and good electroactivity rsc.orgresearchgate.net. The bromine atom on this compound could potentially be utilized in cross-coupling polymerization reactions to create novel polymer architectures.

Potential as a Component in Optoelectronic Materials

The indole scaffold is a key component in many organic molecules that exhibit interesting photophysical properties, such as fluorescence. These properties make them attractive for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors. The emission color and efficiency of indole-based fluorophores can be tuned by introducing different substituents on the indole ring. For instance, indole carbonized polymer dots have been shown to exhibit full-color emission nih.gov. Bromo-substituted indole derivatives have been investigated for their fluorescent properties and their potential in photodynamic therapy and optical tumor imaging nih.gov. The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for investigation in the development of new optoelectronic materials.

Application as a Ligand or Precursor in Catalysis (e.g., Organocatalysis, Metal Catalysis)

The indole framework can be found in the structure of various ligands used in catalysis. The nitrogen atom of the indole ring can act as a coordinating atom for metal centers, and the aromatic ring can be functionalized to modulate the steric and electronic properties of the ligand.

In the realm of organocatalysis , chiral indole derivatives have been used to construct catalysts for asymmetric reactions rsc.orgacs.orgrsc.orgnih.govacs.org. The indole scaffold can provide a rigid backbone for the catalyst and can participate in non-covalent interactions that are crucial for stereocontrol. While this compound itself is not a chiral molecule, it could be a precursor for the synthesis of more complex chiral indole-based organocatalysts.

In metal catalysis , indole-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions nih.govmdpi.commdpi.com. The development of new ligands is crucial for improving the efficiency and selectivity of catalytic processes. The this compound molecule offers several possibilities for its use as a ligand or ligand precursor. The indole nitrogen can coordinate to a metal center, and the bromine atom can be used as a handle for further functionalization to create bidentate or polydentate ligands. Furthermore, the C-H bonds of the indole ring can be activated by transition metals, opening up possibilities for its use in C-H functionalization catalysis bohrium.com. The development of indole-based N-heterocyclic carbene (NHC) copper complexes has demonstrated the versatility of the indole scaffold in ligand design for catalytic applications nih.gov.

Catalysis TypePotential Role of this compound
OrganocatalysisPrecursor for the synthesis of chiral indole-based organocatalysts.
Metal CatalysisLigand or precursor for ligands in transition metal catalysis. The indole nitrogen can act as a coordinating atom, and the bromo group allows for further functionalization.

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver in modern synthetic chemistry. For indole (B1671886) derivatives like 2-bromo-4-methyl-1H-indole, research is increasingly focused on developing sustainable synthetic methods. rug.nlresearchgate.net These methods aim to reduce waste, avoid harsh reaction conditions, and utilize less toxic reagents and solvents. rug.nl

One promising approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. rug.nl This approach is inherently more efficient and produces less waste compared to traditional multi-step syntheses. rug.nl Researchers are exploring innovative MCRs to assemble the indole core under mild and benign conditions, often using ethanol (B145695) as a solvent and avoiding the need for metal catalysts. rug.nlresearchgate.net

Recent advancements have also focused on the direct functionalization of the indole ring, which avoids the need for pre-functionalized starting materials and lengthy synthetic sequences. bioengineer.org For instance, copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles have been developed, offering a more economical and scalable alternative to methods that use expensive rhodium catalysts. bioengineer.org

Future research in this area will likely focus on:

The development of new catalytic systems that are more efficient, selective, and based on abundant and non-toxic metals. bioengineer.org

The use of renewable starting materials and solvents. rug.nl

The design of one-pot and tandem reactions that further streamline the synthesis of complex indole derivatives.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Indole Derivatives

FeatureTraditional SynthesisSustainable Synthesis
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Mild and benign conditions
Solvents Often uses halogenated hydrocarbonsPrefers greener solvents like ethanol
Catalysts May use expensive and toxic heavy metalsFocus on earth-abundant metals or metal-free catalysis
Efficiency Often multi-step with lower overall yieldsFewer steps, often one-pot, with higher atom economy
Waste Generation Higher E-factor and Process Mass Intensity (PMI)Lower E-factor and PMI, less waste produced

Exploration of Unconventional Reactivity Patterns and Domino Processes

The rich chemistry of the indole nucleus allows for a wide range of chemical transformations. Future research will likely delve into uncovering unconventional reactivity patterns of this compound, leading to the discovery of novel chemical reactions and the synthesis of unique molecular architectures.

Domino reactions, also known as cascade or tandem reactions, are a powerful tool in organic synthesis where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials. nih.gov The development of domino processes involving this compound could provide rapid access to complex polycyclic indole alkaloids and other biologically active molecules. nih.gov

For example, a domino sequence could be initiated by a cross-coupling reaction at the bromine-bearing C2 position, followed by an intramolecular cyclization onto the indole nitrogen or another position of the indole ring. The methyl group at the C4 position can also influence the regioselectivity of these reactions.

Future research in this area may involve:

The use of photoredox catalysis and electrochemistry to access novel reactive intermediates and reaction pathways.

The design of substrates that can undergo programmed fragmentation and reassembly in a domino fashion.

The application of these novel reactions in the total synthesis of complex natural products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies like flow chemistry and automated synthesis platforms is revolutionizing the way molecules are made. nih.govnih.govrug.nl These technologies offer numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and the ability to rapidly screen and optimize reaction conditions. nih.govnih.govthieme-connect.deresearchgate.net

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a flask, is particularly well-suited for the synthesis of indole derivatives. nih.govnih.govuc.pt The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and precise temperature control, which is crucial for many of the reactions used in indole synthesis. nih.gov This technology can also enable the use of hazardous reagents and reactive intermediates in a safer and more controlled manner. nih.gov

Automated synthesis platforms, which use robotics to perform chemical reactions, can be used to rapidly synthesize and screen libraries of this compound derivatives for biological activity. nih.govrug.nl This high-throughput approach can significantly accelerate the drug discovery process. nih.gov

Future directions in this field will likely include:

The development of fully automated, multi-step flow syntheses of complex indole-containing drug candidates. nih.gov

The use of machine learning and artificial intelligence to predict optimal reaction conditions and guide the automated synthesis process.

The miniaturization of synthesis platforms to reduce the consumption of reagents and solvents. nih.govrug.nl

Table 2: Advantages of Flow Chemistry in Indole Synthesis

AdvantageDescription
Enhanced Safety Small reaction volumes and better heat dissipation reduce the risk of thermal runaways.
Improved Yield and Selectivity Precise control over reaction parameters often leads to higher yields and fewer side products.
Scalability Scaling up a reaction is achieved by running the flow reactor for a longer time, rather than using larger flasks.
Access to Novel Reaction Conditions Enables the use of high pressures and temperatures that are not easily accessible in batch synthesis.
Integration with Purification In-line purification techniques can be integrated into the flow system to provide a continuous stream of pure product.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict the properties and reactivity of molecules before they are synthesized in the lab. indexcopernicus.com For this compound, advanced computational modeling can be used to:

Predict Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and predict the regioselectivity of chemical reactions. This can help chemists design more efficient and selective synthetic routes.

Design Novel Molecules: Computational tools can be used to design new indole derivatives with specific electronic, optical, or biological properties. indexcopernicus.com For example, virtual screening can be used to identify potential drug candidates from a large library of virtual compounds. nih.gov

Predict Material Properties: For applications in materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound.

The integration of computational chemistry with experimental work creates a powerful feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. indexcopernicus.com

Synergistic Research with Other Chemical Disciplines (e.g., Catalysis, Polymer Chemistry)

The versatility of the this compound scaffold makes it an attractive building block for synergistic research with other chemical disciplines.

In the field of catalysis , new indole-based ligands can be designed and synthesized for use in a variety of transition metal-catalyzed reactions. The electronic properties of the indole ring can be fine-tuned by introducing different substituents, which in turn can influence the activity and selectivity of the catalyst. The bromine atom at the C2 position can also serve as a handle for anchoring the indole moiety to a metal center.

In polymer chemistry , this compound can be used as a monomer in the synthesis of novel polymers with interesting electronic and optical properties. The indole nucleus is known to be a good electron donor, and polymers containing this moiety may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can be used as a reactive site for polymerization reactions, such as Suzuki and Stille cross-coupling polymerizations.

Future research in this area could lead to the development of:

New and more efficient catalysts for a wide range of chemical transformations.

Novel polymeric materials with tailored properties for specific applications.

Hybrid materials that combine the properties of indole-based molecules with those of other materials, such as nanoparticles or metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-methyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves direct bromination of 4-methyl-1H-indole using brominating agents (e.g., NBS or Br₂) under controlled conditions. Solvent choice (e.g., DMF or PEG-400) and catalysts (e.g., CuI) significantly impact regioselectivity and yield. For example, PEG-400:DMF mixtures enhance reaction efficiency in CuI-catalyzed azide-alkyne cycloadditions, as shown in analogous indole brominations . Purification via flash chromatography (e.g., 70:30 ethyl acetate:hexane) is critical to isolate the product. Yields vary (25–50%) depending on stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer :

  • ¹H/¹³C NMR : Monitor aromatic proton signals (δ 6.8–7.5 ppm) and substituent effects (e.g., methyl groups at δ ~2.3 ppm). Bromine’s electronegativity deshields adjacent protons, shifting signals downfield .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • TLC : Use solvent systems like ethyl acetate:hexane (3:1) to track reaction progress (Rf ~0.3) .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

  • Methodological Answer : Byproducts often arise from over-bromination or incomplete purification. Techniques include:

  • HPLC/MS : Detect trace impurities via reverse-phase columns.
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Comparative NMR : Identify unexpected peaks (e.g., di-brominated analogs) and adjust bromine equivalents .

Advanced Research Questions

Q. How can researchers employ SHELXL for refining the crystal structure of this compound, especially when handling twinned data?

  • Methodological Answer : SHELXL is robust for small-molecule refinement. For twinned

  • Use the TWIN command with a BASF parameter to model twinning fractions.
  • Validate with R₁ and wR₂ residuals; acceptable thresholds are <0.05 and <0.15, respectively.
  • Refine anisotropic displacement parameters (ADPs) for heavy atoms (Br). Reference high-resolution data (≤1.0 Å) for accuracy .

Q. In cases where synthetic yields of this compound vary significantly between methods, what analytical approaches can resolve these discrepancies?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates via in-situ NMR to identify bottlenecks (e.g., catalyst deactivation).
  • DFT Calculations : Model bromination pathways to predict regioselectivity and side reactions.
  • Cross-Validation : Replicate methods from literature (e.g., CuI vs. Pd catalysis) and analyze by HPLC for purity/yield correlations .

Q. What strategies are recommended for optimizing the regioselectivity of bromination in 4-methyl-1H-indole derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -SO₂Ph) to steer bromine to the 2-position, followed by deprotection.
  • Solvent Effects : Polar aprotic solvents (DMF) favor electrophilic attack at electron-rich positions.
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity, as demonstrated in analogous indole brominations .

Q. How can this compound be utilized in studying protein-ligand interactions, and what in vitro assays are appropriate for initial pharmacological evaluation?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger or AutoDock to predict binding modes with target proteins (e.g., kinases).
  • SPR/BLI : Measure binding kinetics (Kd, kon/koff) via surface plasmon resonance or bio-layer interferometry.
  • Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (Western blot) in relevant cell lines .

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